7-[[4-(3-Carboxy-2-oxochromen-7-yl)oxy-6-phenoxy-1,3,5-triazin-2-yl]oxy]-2-oxochromene-3-carboxylic acid
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Overview
Description
7-[[4-(3-Carboxy-2-oxochromen-7-yl)oxy-6-phenoxy-1,3,5-triazin-2-yl]oxy]-2-oxochromene-3-carboxylic acid is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes two oxochromene moieties linked through a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[[4-(3-Carboxy-2-oxochromen-7-yl)oxy-6-phenoxy-1,3,5-triazin-2-yl]oxy]-2-oxochromene-3-carboxylic acid typically involves multi-step organic reactions. The key steps include:
Formation of Oxochromene Moieties: The oxochromene units are synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include salicylaldehyde derivatives and malonic acid or its esters.
Synthesis of Triazine Ring: The triazine ring is formed by the reaction of cyanuric chloride with phenol derivatives. This step requires controlled temperature and pH to ensure selective substitution.
Coupling Reactions: The oxochromene units are then coupled with the triazine ring through nucleophilic substitution reactions. This step often involves the use of strong bases such as sodium hydride or potassium carbonate to facilitate the reaction.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and oxochromene moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups within the oxochromene units. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, allowing for the introduction of various substituents. Reagents such as alkoxides and amines are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, alkoxides, amines.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced chromenes, and substituted triazine compounds. These products can exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s ability to interact with biomolecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions. It can also serve as a fluorescent probe for imaging applications.
Medicine
In medicine, derivatives of this compound have shown potential as therapeutic agents. Their ability to modulate biological pathways and target specific proteins makes them candidates for drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications in electronics and nanotechnology.
Mechanism of Action
The mechanism of action of 7-[[4-(3-Carboxy-2-oxochromen-7-yl)oxy-6-phenoxy-1,3,5-triazin-2-yl]oxy]-2-oxochromene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of carboxylic acid groups allows for hydrogen bonding and electrostatic interactions, enhancing its binding affinity. Additionally, the phenoxy and oxochromene moieties can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A simpler coumarin derivative with similar fluorescence properties.
2-Phenyl-4H-chromen-4-one: Another chromene derivative with potential biological activity.
1,3,5-Triazine-2,4,6-triol: A triazine compound with different substituents but similar core structure.
Uniqueness
The uniqueness of 7-[[4-(3-Carboxy-2-oxochromen-7-yl)oxy-6-phenoxy-1,3,5-triazin-2-yl]oxy]-2-oxochromene-3-carboxylic acid lies in its combination of oxochromene and triazine moieties. This structure provides a versatile platform for chemical modifications and enhances its potential applications in various fields. The presence of multiple functional groups allows for diverse chemical reactivity, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
7-[[4-(3-carboxy-2-oxochromen-7-yl)oxy-6-phenoxy-1,3,5-triazin-2-yl]oxy]-2-oxochromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H15N3O11/c33-23(34)19-10-14-6-8-17(12-21(14)42-25(19)37)40-28-30-27(39-16-4-2-1-3-5-16)31-29(32-28)41-18-9-7-15-11-20(24(35)36)26(38)43-22(15)13-18/h1-13H,(H,33,34)(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUCHIHOYWFIIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)OC3=CC4=C(C=C3)C=C(C(=O)O4)C(=O)O)OC5=CC6=C(C=C5)C=C(C(=O)O6)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H15N3O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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